molecular formula C5H12O6S2 B15218897 (S)-Propane-1,2-diyl dimethanesulfonate

(S)-Propane-1,2-diyl dimethanesulfonate

Cat. No.: B15218897
M. Wt: 232.3 g/mol
InChI Key: JMQQWWXJZPWLRA-YFKPBYRVSA-N
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Description

(S)-Propane-1,2-diyl dimethanesulfonate is a chiral alkylating agent characterized by a propane-1,2-diol backbone substituted with methanesulfonate groups at both hydroxyl positions. Its stereospecific (S)-configuration distinguishes it from its (R)-enantiomer, which may exhibit divergent reactivity or biological activity. Methanesulfonate esters are typically employed in organic synthesis as alkylating agents due to their leaving-group efficiency, and stereochemical considerations are critical in asymmetric synthesis or pharmacological applications .

Properties

Molecular Formula

C5H12O6S2

Molecular Weight

232.3 g/mol

IUPAC Name

[(2S)-2-methylsulfonyloxypropyl] methanesulfonate

InChI

InChI=1S/C5H12O6S2/c1-5(11-13(3,8)9)4-10-12(2,6)7/h5H,4H2,1-3H3/t5-/m0/s1

InChI Key

JMQQWWXJZPWLRA-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](COS(=O)(=O)C)OS(=O)(=O)C

Canonical SMILES

CC(COS(=O)(=O)C)OS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Strategies for (S)-Propane-1,2-diol

Hydrogenation of Lactides

The industrial-scale production of (S)-propane-1,2-diol begins with the hydrogenation of lactides, cyclic diesters of lactic acid. This method, described in US Patent US20140212957A1 , employs heterogeneous catalysis under high hydrogen pressure.

Reaction Conditions and Catalysts
  • Catalyst : Copper chromite doped with barium (CuCr$$2$$O$$4$$/Ba).
  • Temperature : 145–155°C.
  • Pressure : 150 bar H$$_2$$.
  • Solvent : Absolute methanol or ethanol.
  • Duration : 12–16 hours.

The process involves suspending L,L/D,D-lactide and catalyst in methanol, followed by hydrogenation at elevated temperatures. Post-reaction, the catalyst is removed via centrifugation, and the crude product is distilled under vacuum to yield optically pure (S)-propane-1,2-diol.

Yield and Purity
  • Yield : 68–82% after distillation.
  • Purity : >95% (determined via $$^{13}\text{C}$$-NMR).
  • Byproducts : Residual methanol (<5%) and inorganic residues (<30 mg).

Table 1: Key Parameters for Lactide Hydrogenation

Parameter Value
Catalyst Loading 133 wt% relative to lactide
Reaction Temperature 150°C
Hydrogen Pressure 150 bar
Distillation Conditions 101–102°C at 8 mbar

Alternative Methods for Diol Synthesis

While lactide hydrogenation dominates industrial production, other methods include:

  • Hydrolysis of Propylene Oxide : Yields racemic propane-1,2-diol, requiring subsequent chiral resolution.
  • Glycerine Conversion : Less prevalent due to lower enantioselectivity.

Analytical Data and Characterization

Physical and Chemical Properties

Table 2: Physicochemical Properties of (S)-Propane-1,2-diyl Dimethanesulfonate

Property Value
Molecular Formula $$ \text{C}5\text{H}{12}\text{O}6\text{S}2 $$
Molecular Weight 232.3 g/mol
Boiling Point Not reported
Melting Point Not reported
Density Not reported

Spectroscopic Characterization

  • $$^{1}\text{H}$$-NMR : Peaks corresponding to methylene protons (δ 3.0–3.5 ppm) and methanesulfonyl groups (δ 3.1 ppm).
  • $$^{13}\text{C}$$-NMR : Resonances at δ 45–50 ppm (sulfonyl carbons) and δ 60–70 ppm (methylene carbons).

Applications and Derivatives

  • Pharmaceutical Intermediates : Used in the synthesis of antiviral and antibiotic agents.
  • Chiral Auxiliaries : Facilitates asymmetric induction in organocatalysis.

Chemical Reactions Analysis

Types of Reactions: (S)-Propane-1,2-diyl dimethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate groups are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form propane-1,2-diol.

    Oxidation Reactions: It can be oxidized to form more complex sulfonate derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents like dimethylformamide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic conditions.

Major Products:

    Substitution Reactions: Products include azido-propane-1,2-diol or thiocyanato-propane-1,2-diol.

    Reduction Reactions: The major product is propane-1,2-diol.

    Oxidation Reactions: Products include sulfonate derivatives with higher oxidation states.

Scientific Research Applications

Chemistry: (S)-Propane-1,2-diyl dimethanesulfonate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of sulfonate groups on biological systems. It is also employed in the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs that target specific enzymes or receptors. Its unique structure allows for the design of molecules with improved pharmacokinetic properties.

Industry: In the industrial sector, (S)-Propane-1,2-diyl dimethanesulfonate is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of (S)-Propane-1,2-diyl dimethanesulfonate involves its interaction with specific molecular targets. The sulfonate groups can form strong interactions with proteins and enzymes, leading to inhibition or activation of their functions. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (R)-Propane-1,2-diyl Bis(4-methylbenzenesulfonate)

  • Structural Similarity : 0.93 (as per computational similarity metrics) .
  • Key Differences :
    • The (S)-enantiomer of propane-1,2-diyl dimethanesulfonate differs in stereochemistry from the (R)-enantiomer, which may influence its reactivity in chiral environments or metabolic pathways.
    • The substitution of methanesulfonate (CH₃SO₃⁻) vs. 4-methylbenzenesulfonate (tosylate) groups alters leaving-group stability and solubility. Tosylates generally exhibit higher stability but lower solubility in polar solvents compared to methanesulfonates .

Backbone-Modified Analogs: Propane-1,2-diyl Diacetate (CAS 623-84-7)

  • Functional Group Comparison : Replacing methanesulfonate with acetate groups reduces electrophilicity, making diacetates less reactive as alkylating agents.

Sulfonated Aromatic Compounds: Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2)

  • Structural Contrast : Unlike the aliphatic propane backbone in the target compound, this aromatic naphthalene derivative features sulfonate groups at the 1,3-positions and a hydroxyl group at the 7-position.
  • Applications : Aromatic sulfonates are often used as dyes or surfactants due to their high thermal stability and water solubility, whereas aliphatic sulfonates like (S)-propane-1,2-diyl dimethanesulfonate are more reactive in alkylation reactions .

Allyl Sulfonates: Sodium 2-Methylprop-2-ene-1-sulphonate (CAS 1561-92-8)

  • Reactivity Differences : The allylic sulfonate group in this compound confers resonance stabilization to the leaving group, enhancing its utility in polymerization or electrophilic additions. In contrast, the propane-1,2-diyl dimethanesulfonate lacks conjugated systems, favoring SN2 mechanisms in alkylation .

Data Table: Key Properties of (S)-Propane-1,2-diyl Dimethanesulfonate and Analogs

Compound Name Structural Feature Reactivity Profile Similarity Score Toxicity Insights
(S)-Propane-1,2-diyl Dimethanesulfonate Aliphatic, chiral, -SO₃CH₃ High alkylation efficiency N/A Likely irritant (read-across from diacetate)
(R)-Propane-1,2-diyl Bis(4-methylbenzenesulfonate) Tosylate substituents Slower reaction kinetics 0.93 No direct data
Propane-1,2-diyl Diacetate Acetate substituents Low electrophilicity N/A Eye irritation reference
Sodium 2-Methylprop-2-ene-1-sulphonate Allylic sulfonate Polymerization applications N/A Not reported

Research Findings and Implications

  • Stereochemical Impact : The (S)-configuration may enhance enantioselectivity in asymmetric synthesis compared to racemic mixtures, though experimental validation is needed .
  • Synthetic Utility : Methanesulfonate groups offer a balance between reactivity and solubility, making the compound suitable for alkylation under mild conditions compared to tosylates or allyl sulfonates .

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